molecular formula C16H10 B110225 1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene CAS No. 93951-69-0

1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene

Cat. No. B110225
CAS RN: 93951-69-0
M. Wt: 212.31 g/mol
InChI Key: GVEPBJHOBDJJJI-LHNTUAQVSA-N
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Description

Decadeuteriofluoranthene (DDF) is a synthetic organic compound that has been used in a variety of scientific research applications. DDF is a member of the polycyclic aromatic hydrocarbon (PAH) family and is one of the most widely studied PAHs due to its wide range of biological activities. DDF is a colorless to yellowish-brown solid with a molecular weight of about 270. It is insoluble in water and soluble in organic solvents. DDF has been used in a variety of scientific research applications, including as a tool to study the biochemical and physiological effects of PAHs on living organisms.

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene, a derivative of fluoranthene, has been explored in various chemical syntheses and studies. Research by Andrew, Campbell, Swan, & Wilson (1972) demonstrates the synthesis of methylfluoranthenes, which are closely related to decadeuteriofluoranthene. Their study explores the Wolff-Kishner reduction and dehydrogenation processes, contributing to the understanding of fluoranthene derivatives' chemical behavior.

Environmental Impact Studies

The formation of mutagenic nitrofluoranthenes, which are derivatives of fluoranthene, has been studied in environmental contexts. For example, Inazu, Kobayashi, & Hisamatsu (1996) investigated the formation of these compounds in gas-solid heterogeneous reactions, highlighting the environmental transformations of fluoranthene derivatives under various conditions.

Analytical and Detection Techniques

Research has also focused on developing analytical techniques for detecting and studying fluoranthene derivatives. Helmig and Arey (1991) in their work "Analytical Chemistry of Airborne Nitrofluorenes" developed techniques for analyzing nitrofluorene isomers, which are important for environmental monitoring and understanding the atmospheric behavior of these compounds.

Photophysical and Electrochemical Studies

Studies like those conducted by Kanth et al. (2017) have explored the photophysical properties of fluoranthene derivatives. They investigated tetramethylfluoranthene, a smaller fragment of fullerene, for its potential in organic solar cells, demonstrating the diverse applications of fluoranthene derivatives in materials science and renewable energy.

Environmental and Health Risk Assessments

Fluoranthene and its derivatives have been the subject of environmental and health risk assessments due to their presence in various pollutants. Studies have explored their carcinogenic and mutagenic potentials, as seen in research by Ohgaki et al. (1982) and Squadrito et al. (1990), which contributes to a better understanding of their impacts on human health and the environment.

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPBJHOBDJJJI-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C2=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893476
Record name Fluoranthene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoranthene-1,2,3,4,5,6,7,8,9,10-d10

CAS RN

93951-69-0
Record name Fuoranthene-d10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORANTHENE-D10, 98 ATOM % D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene
Reactant of Route 2
1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene
Reactant of Route 3
1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene
Reactant of Route 4
1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene
Reactant of Route 5
1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene
Reactant of Route 6
1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene

Citations

For This Compound
2
Citations
Q Su, C Li, M Dong, X Liu, D Zhong, S Zhou - Environmental Pollution, 2023 - Elsevier
Polyhalogenated carbazoles (PHCZs) are an emerging group of organic contaminants that have attracted attention because of their ubiquity, resistance to biodegradation, and toxicities. …
Number of citations: 4 www.sciencedirect.com
C Li, Q Su, J Wu, X Zhou, D Zhong, X Liu… - … Science and Pollution …, 2023 - Springer
A precise analytical method based on QuEChERS has been proposed for the concurrent determination of 11 polyhalogenated carbazoles (PHCZs), benzocarbazole (BZCZ), and 9H-…
Number of citations: 0 link.springer.com

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